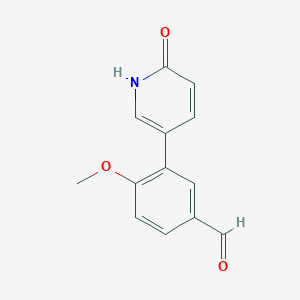![molecular formula C17H19NO4S B13870936 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is an organic compound with a molecular formula of C16H17NO4S It is a derivative of benzoic acid, characterized by the presence of a sulfamoyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-propylaniline.
Sulfonation: The 4-propylaniline undergoes sulfonation using chlorosulfonic acid to form 4-propylbenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-[(4-propylphenyl)sulfamoyl]benzoic acid.
Reduction: The product is 2-Methyl-5-[(4-propylphenyl)sulfanyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-ethylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-butylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall biological activity.
Propiedades
Fórmula molecular |
C17H19NO4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-4-13-6-8-14(9-7-13)18-23(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20) |
Clave InChI |
RIXYRLVBYVESFX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)


![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)




![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
